5-Ethynylisoquinoline

Description

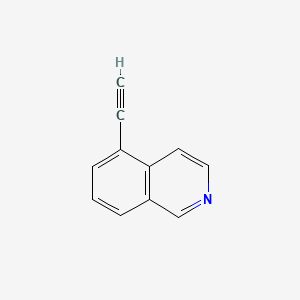

5-Ethynylisoquinoline (CAS 1203579-37-6) is an isoquinoline derivative substituted with an ethynyl (-C≡CH) group at the 5-position . Isoquinolines are heterocyclic aromatic compounds with a fused benzene and pyridine ring, and substitutions at the 5-position significantly alter their electronic and steric properties. The ethynyl group introduces rigidity, linearity, and electron-withdrawing characteristics, making this compound valuable in organic synthesis, materials science, and medicinal chemistry.

Properties

IUPAC Name |

5-ethynylisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7N/c1-2-9-4-3-5-10-8-12-7-6-11(9)10/h1,3-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBMNMHGMBRLEPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC=CC2=C1C=CN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80680920 | |

| Record name | 5-Ethynylisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80680920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1203579-37-6 | |

| Record name | 5-Ethynylisoquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1203579-37-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Ethynylisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80680920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethynylisoquinoline typically involves the Sonogashira coupling reaction. This method uses palladium-catalyzed cross-coupling of an aryl halide with an alkyne in the presence of a copper co-catalyst. The reaction conditions often include the use of a base such as triethylamine or potassium carbonate and a solvent like tetrahydrofuran or dimethylformamide. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for higher yields, using cost-effective and readily available reagents, and ensuring the process is environmentally friendly and sustainable.

Chemical Reactions Analysis

Types of Reactions: 5-Ethynylisoquinoline undergoes various chemical reactions, including:

Oxidation: This reaction can convert the ethynyl group to a carboxylic acid or other oxidized forms.

Reduction: The ethynyl group can be reduced to an ethyl group using hydrogenation.

Substitution: Electrophilic substitution reactions can occur at the isoquinoline ring, particularly at positions activated by the ethynyl group.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalysts such as palladium on carbon with hydrogen gas.

Substitution: Electrophiles like halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products:

Oxidation: Carboxylic acids or ketones.

Reduction: Ethylisoquinoline.

Substitution: Halogenated or nitro-substituted isoquinolines.

Scientific Research Applications

5-Ethynylisoquinoline has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a bioactive compound in various biological assays.

Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

Industry: Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-Ethynylisoquinoline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The ethynyl group can participate in covalent bonding with target proteins, altering their function and leading to the desired biological effect.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, synthetic, and functional differences between 5-ethynylisoquinoline and related isoquinoline derivatives:

Key Comparative Insights :

Electronic Effects: Electron-Withdrawing Groups (EWGs): 5-Ethynyl, nitro, and chloro substituents reduce the electron density of the isoquinoline ring, enhancing reactivity in electrophilic substitutions. Ethynyl’s sp-hybridized carbon enables unique reactivity in click chemistry or Sonogashira couplings . Electron-Donating Groups (EDGs): Amino groups increase electron density, improving solubility and nucleophilicity, which is advantageous in drug design .

Synthetic Utility: Halogenated derivatives (5-bromo/chloro) serve as intermediates for cross-coupling (e.g., Suzuki, Buchwald-Hartwig) . Ethynyl and nitro groups enable orthogonal reactivity (e.g., ethynyl for alkyne-azide cycloaddition; nitro for reduction to amino groups) .

Biological and Material Applications: this compound: Potential in metal-organic frameworks (MOFs) or conjugated polymers due to its rigid structure . 5-Aminoisoquinoline: Explored as a building block for antimalarial or anticancer agents . 5-Nitroisoquinoline: Intermediate for explosives or dyes .

Research Findings and Challenges

- Synthesis Challenges: Ethynyl-substituted isoquinolines require controlled conditions to avoid side reactions (e.g., polymerization of ethynyl groups) . In contrast, halogenated derivatives (5-bromo/chloro) are more straightforward to synthesize .

- Thermal Stability: Ethynyl derivatives exhibit lower thermal stability compared to dioxolane-substituted isoquinolines, which benefit from cyclic ether stabilization .

- Toxicity Data: Limited toxicity information exists for this compound, though similar compounds (e.g., 7-(2-ethoxyethoxy)quinoline) show acute toxicity (Category 4 for oral/dermal/inhalation) .

Biological Activity

5-Ethynylisoquinoline is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by research findings and case studies.

Chemical Structure and Properties

This compound is an isoquinoline derivative characterized by the presence of an ethynyl group at the 5-position. The structural formula can be represented as follows:

This compound exhibits unique physicochemical properties that influence its biological activities, including lipophilicity and molecular interactions with various biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The ethynyl group enhances binding affinity, allowing the compound to effectively inhibit enzymatic activity or modulate receptor functions. For instance, it has been shown to interact with cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation, thereby exhibiting potential anticancer properties .

Anticancer Activity

Research indicates that this compound possesses notable anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including:

- Colon Cancer Cells (LS174T) : Inhibition rates exceeding 75% at concentrations as low as 1 μM were observed, indicating potent anticancer activity .

- Breast Adenocarcinoma (MDA-MB-231) : The compound showed significant cytotoxic effects, comparable to established chemotherapeutics like cisplatin .

Table 1: Anticancer Activity of this compound

| Cancer Cell Line | IC50 (µM) | Inhibition (%) |

|---|---|---|

| LS174T | 1 | >75 |

| MDA-MB-231 | 2 | >70 |

| A549 | 3 | >65 |

Antimicrobial Activity

This compound also exhibits antimicrobial properties. It has been tested against various bacterial strains, showing effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and other multidrug-resistant organisms. The mechanism involves disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Table 2: Antimicrobial Activity Against Bacterial Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |

|---|---|

| MRSA | 16 |

| E. faecalis | 32 |

| S. aureus | 8 |

Case Studies and Research Findings

Several studies have highlighted the therapeutic potential of this compound:

- In Vivo Studies : Animal models treated with this compound demonstrated reduced tumor growth rates compared to control groups, supporting its efficacy as an anticancer agent.

- Synergistic Effects : When combined with other chemotherapeutics, such as doxorubicin, enhanced antitumor effects were observed, suggesting a potential for combination therapies in cancer treatment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.